molecular formula C15H15NO5S2 B2821292 3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 380155-83-9

3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No. B2821292
CAS RN: 380155-83-9
M. Wt: 353.41
InChI Key: NEAMPKKAOZFQIX-KPKJPENVSA-N
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Description

The compound is a thiazolidine derivative, which is a class of compounds containing a ring of four atoms (carbon, nitrogen, and sulfur) and a oxygen atom . Thiazolidines are part of a broader class of compounds known as heterocycles, which are rings that contain at least two different elements. These types of compounds are widely studied in organic chemistry due to their prevalence in biological systems and their diverse chemical reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolidine ring, along with various functional groups attached to the ring. These could include the dimethoxyphenyl group and the propanoic acid group .


Chemical Reactions Analysis

Thiazolidines can undergo a variety of chemical reactions, including reactions with acids, bases, and various electrophiles and nucleophiles. The exact reactivity of the compound would depend on the specific functional groups present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present. For example, the presence of the propanoic acid group would likely make the compound acidic, and the dimethoxyphenyl group could contribute to the compound’s overall polarity .

Scientific Research Applications

Chemiluminescence Studies

One study focused on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence. These compounds, which share structural similarities with the compound of interest due to their sulfanyl-substituted moieties, were found to emit light upon decomposition, indicating potential applications in chemiluminescence-based sensors and imaging technologies (Watanabe et al., 2010).

Antiproliferative Activity

Another significant area of research has been the synthesis of novel thiazolidine-2,4-dione derivatives with antiproliferative activity against various human cancer cell lines. These studies highlight the potential of these compounds in developing new anticancer drugs. The antiproliferative effects were specifically tested against skin fibroblast and carcinoma cell lines, showing that certain derivatives exhibit potent activity, underscoring the role of the nitro group on the thiazolidinone moiety and the position of the substituted aryl ring in enhancing anticancer efficacy (Chandrappa et al., 2008).

Antimicrobial and Anti-enzymatic Properties

Research has also been conducted on the synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating potential antibacterial agents against both gram-negative and gram-positive bacteria. Moreover, these compounds showed moderate inhibitory effects on the α-chymotrypsin enzyme, indicating their broad spectrum of biological activities (Siddiqui et al., 2014).

Solar Cell Applications

In another domain, organo-sulfur compounds, structurally related to the compound , have been utilized as novel redox couples in dye-sensitized and quantum-dot sensitized solar cells. These studies indicate the potential of such compounds in improving the efficiency and cost-effectiveness of solar energy conversion systems (Rahman et al., 2018).

Corrosion Inhibition

Furthermore, thiazolidinedione derivatives have been explored for their corrosion inhibition performance on mild steel in acidic solutions. This research suggests that these compounds can form protective layers on metal surfaces, preventing corrosion and extending the lifespan of materials in industrial applications (Yadav et al., 2015).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific physical and chemical properties. Proper safety precautions should always be taken when handling chemical compounds .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. This could involve in vitro studies, in vivo studies, and computational modeling .

properties

IUPAC Name

3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c1-20-10-4-3-9(11(8-10)21-2)7-12-14(19)16(15(22)23-12)6-5-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAMPKKAOZFQIX-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

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